molecular formula C12H19BrCl2N2 B2512659 N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233954-96-5

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2512659
CAS No.: 1233954-96-5
M. Wt: 342.1
InChI Key: CGUPBSQCFLNUQT-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride (CAS 1233954-96-5) is a high-purity piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine rings are a fundamental scaffold in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals and numerous alkaloids . This compound serves as a versatile building block for the synthesis of novel biologically active molecules. Researchers are exploring its potential application in developing therapies for complex, multi-symptomatic conditions. For instance, structurally related piperidine derivatives are being investigated as multitarget-directed ligands for Alzheimer's disease, aiming to simultaneously inhibit acetylcholinesterase (AChE) and the serotonin transporter (SERT) to address both cognitive deficits and neuropsychiatric symptoms . Similar compounds have also shown promising antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . Furthermore, piperidine-based structures are key in the design of GPR119 agonists for metabolic diseases . With a molecular formula of C 12 H 19 BrCl 2 N 2 and a molecular weight of 342.1 g/mol, this compound is characterized by a purity of ≥95% . It is supplied for research purposes and is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUPBSQCFLNUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through crystallization or precipitation methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as column chromatography and recrystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds.
  • Reagent in Reactions : It is utilized as a reagent in chemical reactions, facilitating the formation of new bonds and structures.

Biology

  • Biochemical Assays : The compound has been investigated for its role in biochemical assays, particularly in studies involving enzyme inhibition and receptor binding.
  • Modulation of Biological Pathways : Its ability to interact with specific molecular targets allows it to modulate various biological pathways, making it valuable for exploring cellular mechanisms.

Medicine

  • Therapeutic Potential : N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride has shown promise in treating conditions such as cancer and viral infections. Its mechanism often involves inhibiting key enzymes or receptors involved in disease processes.
  • Antiviral Activity : Recent studies suggest that related compounds exhibit inhibitory activity against viral proteases, indicating potential applications in antiviral therapies.

Industry

  • Development of Specialty Chemicals : The compound is used in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds.

Research indicates that this compound exhibits significant biological activity, including:

Anticancer Properties

N-(2-Bromobenzyl)piperidine derivatives have shown antiproliferative effects against various cancer cell lines. For instance, studies have reported induction of apoptosis and inhibition of cell migration in human cancer cells.

Antiviral Activity

Compounds structurally related to N-(2-Bromobenzyl)piperidine have demonstrated modest inhibitory effects against SARS-CoV-2 main protease, suggesting potential antiviral applications.

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Mechanism
Study 1N-(2-Bromobenzyl)piperidine derivativeMCF-7Not specifiedInduces oxidative stress
Study 2Related piperidineHCoV-229E-infected HEL fibroblasts7.4 (EC50)Inhibits viral replication
Study 3N-(2-Bromobenzyl)piperidine derivativeFaDu1.73Induces apoptosis via caspase activation

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Antiviral Therapy : Its ability to inhibit viral proteases positions it as a candidate for developing treatments against viral infections.
  • Cancer Treatment : The compound's antiproliferative effects warrant further exploration as an anticancer agent, especially for resistant tumors.
  • Neurological Disorders : Similar piperidine derivatives have shown promise in treating conditions like Alzheimer’s disease by inhibiting cholinesterases.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Position/Type Molecular Weight (g/mol) Purity (%) Key Properties/Notes
N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride Para-bromo 342.10 95.0 Higher molecular weight due to bromine; lab use only.
N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride Para-nitro 308.20 95.0 Nitro group introduces electron-withdrawing effects; potential precursor for further synthesis.
N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride Ortho-chloro ~299.6* (calculated) Chlorine substituent reduces molecular weight compared to bromo analogs.
N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride Meta-nitro Meta-substitution may alter steric and electronic interactions.

*Calculated based on molecular formula (C12H17Cl2N2).

Key Observations :

  • Halogen vs. Nitro Groups: Bromine (atomic weight ~80) increases molecular weight compared to chlorine (~35.5) or nitro groups (-NO2, ~46). The nitro group’s electron-withdrawing nature may enhance stability in certain reactions compared to halogens .
  • Para-substituted derivatives (e.g., 4-bromo) offer symmetrical electronic effects .

Biological Activity

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its piperidine core, which is a common structure in many bioactive compounds. The presence of the bromobenzyl group enhances its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, the compound has been investigated for its potential to inhibit key enzymes and receptors involved in disease processes .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. A related class of piperidines has shown modest inhibitory activity against the SARS-CoV-2 main protease (Mpro), suggesting that similar derivatives may also exhibit antiviral properties . In vitro studies demonstrated that these compounds could bind to the catalytic site of Mpro, although further optimization is necessary for enhanced efficacy.

Anticancer Properties

Research indicates that piperidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have been shown to induce apoptosis and inhibit cell migration in human cancer cells . The mechanism involves the activation of apoptotic pathways and cell cycle arrest, particularly in G2/M phase .

Case Studies and Research Findings

Study Compound Cell Line IC50 (µM) Mechanism
Study 17aFaDu1.73Induces apoptosis via caspase activation
Study 2Related piperidineHCoV-229E-infected HEL fibroblasts7.4 (EC50)Inhibits viral replication
Study 3N-(2-Bromobenzyl)piperidine derivativeMCF-7Not specifiedInhibits cell migration and induces oxidative stress

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

1. Antiviral Therapy: Its ability to inhibit viral proteases positions it as a candidate for developing treatments against viral infections, including coronaviruses.

2. Cancer Treatment: The compound's antiproliferative effects suggest it could be further explored as an anticancer agent, particularly for tumors that are resistant to conventional therapies.

3. Neurological Disorders: Similar piperidine derivatives have shown promise in inhibiting cholinesterases, indicating potential use in treating Alzheimer’s disease .

Q & A

Basic: What are the recommended synthetic routes and key characterization techniques for N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride?

Answer:
The synthesis typically involves alkylation of piperidin-4-amine with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ or Et₃N) in solvents like acetonitrile or DMF. Microwave-assisted synthesis (30–60 minutes at 80–100°C) can improve yields (up to 85%) compared to conventional heating (6–12 hours) . Post-synthesis, the dihydrochloride form is precipitated using HCl gas or concentrated HCl in anhydrous ether.

Characterization:

TechniqueApplicationKey Observations
¹H/¹³C NMR Confirm substitution patternAromatic protons (δ 7.2–7.8 ppm), benzyl CH₂ (δ ~4.3 ppm), piperidine protons (δ 1.5–3.0 ppm)
HPLC Purity assessmentRetention time matching reference standard (>95% purity)
Mass Spectrometry Molecular ion confirmationm/z matching [M+H]⁺ (e.g., 328.1 for free base)

Basic: How does the dihydrochloride form influence solubility and stability in aqueous solutions?

Answer:
The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions and improves stability by reducing hygroscopicity. Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 30 days when stored in airtight, light-protected containers .

Advanced: How can researchers design experiments to study the role of the 2-bromo substituent in biological activity?

Answer:

Comparative SAR Studies : Synthesize analogs with substituents (e.g., 2-methoxy, 2-nitro) and test activity against targets like GPCRs or kinases .

Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences caused by bromine’s steric/electronic effects .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters (ΔG, ΔH) to compare halogen interactions .

Advanced: How should contradictory results in receptor-binding assays be resolved?

Answer:
Contradictions may arise from:

  • Purity Variability : Validate compound purity via HPLC and elemental analysis .
  • Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and DMSO concentration (<0.1%) .
  • Receptor Isoforms : Use CRISPR-edited cell lines to isolate specific receptor subtypes .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify outliers .

Methodological: What parameters optimize synthesis yield and scalability?

Answer:

ParameterOptimization StrategyReference
Solvent Use DMF for faster alkylation vs. ethanol for easier purification
Catalyst Add KI (10 mol%) to enhance benzyl bromide reactivity
Workup Recrystallize from ethanol/ether (1:3) to remove unreacted amine

Advanced: How can computational models predict metabolic pathways and toxicity?

Answer:

ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP >2) and cytochrome P450 interactions .

Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .

Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity risk .

Methodological: What protocols mitigate stability issues during long-term storage?

Answer:

  • Storage Conditions : Airtight containers with desiccants (silica gel) at -20°C in the dark .
  • Stabilizers : Add 1% ascorbic acid to prevent oxidative degradation .
  • Monitoring : Conduct quarterly HPLC checks to detect decomposition (>2% impurity threshold) .

Advanced: How to design pharmacokinetic (PK) studies for this compound?

Answer:

In Vitro PK :

  • Plasma Stability : Incubate with rat plasma (37°C) and quantify via LC-MS/MS .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples at 0–24h, and calculate AUC, t₁/₂ .

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